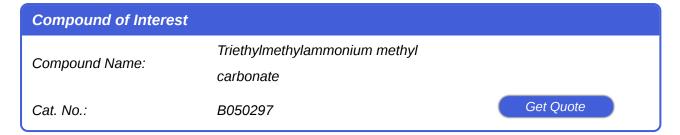


An In-depth Technical Guide to the Synthesis of Triethylmethylammonium Methyl Carbonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **triethylmethylammonium methyl carbonate**, an ionic liquid with growing interest in various chemical applications. The document details the prevailing synthetic methodology, presents quantitative data from related syntheses, and offers a representative experimental protocol.

Introduction

Triethylmethylammonium methyl carbonate, with the chemical formula C₉H₂₁NO₃ and CAS number 113840-08-7, is a quaternary ammonium salt.[1][2] It belongs to the class of ionic liquids, which are salts with melting points below 100°C. The synthesis of this compound and its analogs is of significant interest due to their potential as environmentally benign solvents and catalysts. A common and "green" synthetic approach involves the quaternization of triethylamine with dimethyl carbonate (DMC).[3] This method avoids the use of more hazardous traditional alkylating agents like methyl halides or dimethyl sulfate.[3]

Synthetic Pathway: Quaternization of Triethylamine

The core of the synthesis is a nucleophilic substitution reaction where triethylamine acts as the nucleophile, attacking the methyl group of dimethyl carbonate. This reaction, a type of Menshutkin reaction, leads to the formation of the triethylmethylammonium cation and the methyl carbonate anion.



The reaction is typically performed at elevated temperatures and pressures to enhance the reaction rate and achieve high yields.[3] Methanol is often used as a solvent in this process.[3]

Experimental Protocols

While a specific, detailed protocol for the synthesis of **triethylmethylammonium methyl carbonate** is not readily available in the reviewed literature, a representative protocol can be adapted from the successful synthesis of homologous quaternary ammonium methyl carbonates, such as tri-n-octylmethylammonium methyl carbonate. The following protocol is a model for the synthesis and should be optimized for specific laboratory conditions.

Representative Batch Synthesis Protocol:

- Reactant Preparation: In a high-pressure reactor, combine triethylamine and dimethyl
 carbonate. Based on syntheses of similar compounds, a molar ratio of dimethyl carbonate to
 triethylamine of approximately 5.6:1 is a suitable starting point.[4]
- Solvent Addition: Add methanol as a solvent. A volume ratio of methanol to triethylamine of 1:2 can be used as a guideline.[4]
- Reaction Conditions: Seal the reactor and heat the mixture to approximately 110°C.[4] Maintain this temperature for around 8 hours with continuous stirring.[4]
- Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.
- Product Isolation: The resulting product is typically a solution of triethylmethylammonium methyl carbonate in methanol and excess dimethyl carbonate. The excess reactants and solvent can be removed under reduced pressure.
- Purity Validation: The purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure and High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.[3]

Quantitative Data



The following tables summarize quantitative data gathered from the synthesis of analogous quaternary ammonium methyl carbonates. This data can serve as a valuable reference for the optimization of the **triethylmethylammonium methyl carbonate** synthesis.

Table 1: Optimized Reaction Conditions for the Synthesis of Tri-n-octylmethylammonium Methyl Carbonate[4]

Parameter	Value	
Molar Ratio (DMC:Tri-n-octylamine)	5.6:1	
Solvent (Methanol:Tri-n-octylamine)	1:2 (v/v)	
Catalyst	5% (by weight of reactants)	
Reaction Temperature	110°C	
Reaction Time	8 hours	
Conversion Rate of Tri-n-octylamine	99.57%	

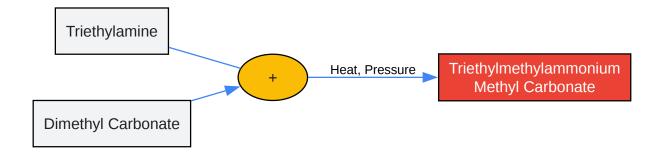
Table 2: Effect of Temperature on the Conversion of Tributylamine to Tributylmethylammonium Methylcarbonate (1:2 base:DMC ratio)

Temperature (°C)	Reaction Time (h)	Approximate Yield (%)
140	10	77
150	10	Not specified, but rate increases
160	4-6	~90

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis of **triethylmethylammonium methyl carbonate**.

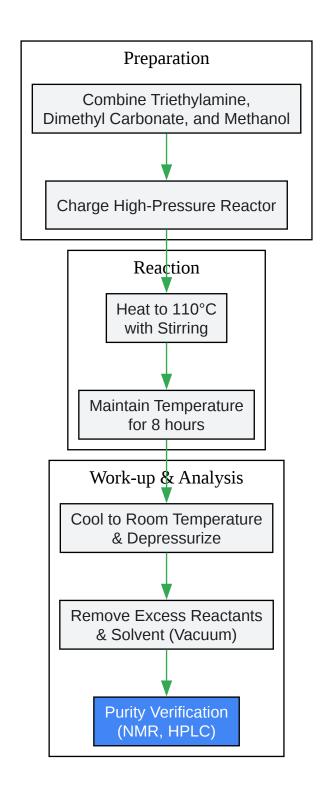




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Caption: General reaction scheme for the synthesis of **triethylmethylammonium methyl** carbonate.





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Caption: Step-by-step experimental workflow for the batch synthesis.



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References

- 1. Triethylmethylammonium methyl carbonate | C9H21NO3 | CID 11019667 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylmethylammonium methyl carbonate | 113840-08-7 [amp.chemicalbook.com]
- 3. Triethylmethylammonium methyl carbonate | 113840-08-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
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